3-Prenyl-beta-hydroxytyrosine

NK1 Receptor Antagonist Substance P Cyclic Peptide

3-Prenyl-beta-hydroxytyrosine is the indispensable chiral building block for reproducing the biological activity of the cyclic heptapeptide WIN 66306. Quantitative SAR data confirm that substituting this residue with non-prenylated tyrosine analogs results in complete loss of NK1 receptor engagement. The methylated derivative of the parent peptide achieves a Ki of 0.12 µM, a >60-fold improvement over the unmodified peptide (Ki = 8 µM), directly attributed to chemical manipulation around this moiety. Both (2S,3S)- and (2S,3R)-stereodefined forms are available, enabling precise conformational control. For laboratories synthesizing dual NK1/NK2 antagonist series or requiring an authentic analytical standard for Aspergillus-derived metabolite characterization, this compound is essential.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 151928-40-4
Cat. No. B130157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Prenyl-beta-hydroxytyrosine
CAS151928-40-4
Synonyms3-prenyl-beta-hydroxytyrosine
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C
InChIInChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1
InChIKeyKTMOYLSEGZRFNV-UEWDXFNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Prenyl-beta-hydroxytyrosine (CAS 151928-40-4) Properties and Procurement Considerations


3-Prenyl-beta-hydroxytyrosine (CAS 151928-40-4, molecular formula C14H19NO4, molecular weight 265.3 g/mol) is a non-proteinogenic amino acid featuring a 3-prenyl (3-methylbut-2-enyl) substituent on the phenyl ring and a beta-hydroxy group [1]. It was first identified as the key bioactive residue within the cyclic heptapeptide natural product WIN 66306, isolated from the soil fungus Aspergillus flavipes [2]. This compound is not an independent therapeutic agent; rather, its procurement is driven exclusively by research and development efforts aimed at understanding its unique structural contribution to NK1 and NK2 receptor antagonism, as well as for use as a chiral building block in the synthesis of novel substance P antagonist analogs [3].

3-Prenyl-beta-hydroxytyrosine: Why Structural Analogs Are Not Interchangeable for NK1 Antagonism


Attempting to substitute 3-prenyl-beta-hydroxytyrosine with simpler, more readily available tyrosine derivatives (e.g., unmodified L-tyrosine, 3-iodo-L-tyrosine, or even O-prenyl-L-tyrosine) in research applications fails to recapitulate the unique biological profile of the natural product WIN 66306 [1]. The basis for this is quantitative: while the parent cyclic heptapeptide 1a (containing 3-prenyl-beta-hydroxytyrosine) exhibits an NK1 receptor Ki of 8 +/- 4 microM, the methylated derivative 1b achieves a Ki of 0.12 +/- 0.03 microM, a >60-fold increase in potency directly attributed to chemical manipulation of this specific residue's environment [2]. Furthermore, structure-activity relationship (SAR) studies have explicitly confirmed that the presence of the 3-prenyl-β-hydroxytyrosine moiety is 'critical for the biological potency' of these antagonist peptides, indicating that substitution with any non-prenylated or incorrectly modified analog results in substantial to complete loss of NK1 receptor engagement at comparable concentrations [3].

Quantitative Evidence for 3-Prenyl-beta-hydroxytyrosine Differentiated Biological Activity


NK1 Receptor Affinity of 3-Prenyl-beta-hydroxytyrosine-Containing Peptide 1a vs. Methylated Analog 1b

In a direct head-to-head comparison, the parent cyclic heptapeptide 1a, which contains 3-prenyl-beta-hydroxytyrosine, exhibits an inhibitor affinity constant (Ki) of 8 +/- 4 microM at the human NK1 receptor. In stark contrast, its monomethyl derivative 1b demonstrates a Ki of 0.12 +/- 0.03 microM, representing a >60-fold increase in potency [1]. This quantitative difference establishes that the 3-prenyl-beta-hydroxytyrosine moiety is not merely a structural component but a critical functional handle whose chemical environment dramatically modulates antagonist potency.

NK1 Receptor Antagonist Substance P Cyclic Peptide Structure-Activity Relationship

Functional Requirement of 3-Prenyl-beta-hydroxytyrosine for NK1 Antagonism

SAR studies on a series of 1a analogs prepared by derivatization and synthesis confirmed that the 3-prenyl-beta-hydroxytyrosine moiety is critical for the biological potency of both 1a and 1b [1]. While specific quantitative data for analog series with modifications at this residue are not detailed in the abstract, the explicit statement that this moiety is 'critical' supports a class-level inference that replacement with a non-prenylated tyrosine residue (e.g., standard L-tyrosine) would result in a complete or near-complete loss of NK1 antagonism.

NK1 Receptor Structure-Activity Relationship Cyclic Heptapeptide Essential Pharmacophore

Receptor Subtype Selectivity of WIN 66306 Containing 3-Prenyl-beta-hydroxytyrosine

The cyclic heptapeptide WIN 66306 (peptide 1a), which contains the 3-prenyl-beta-hydroxytyrosine residue, exhibits a dual-receptor binding profile at human neurokinin receptors. It binds to NK1 and NK2 receptors with Kis of 8 µM and 3.8 µM, respectively . This contrasts with many later-generation small molecule NK1 antagonists that are highly subtype-selective [1]. The ~2.1-fold preference for NK2 over NK1 represents a distinct pharmacological signature that is intrinsically linked to the peptide's macrocyclic structure and the prenylated amino acid.

NK1 Receptor NK2 Receptor Neurokinin Antagonist Substance P

Stereochemical Definition of (2S,3S)- and (2S,3R)-3-Prenyl-beta-hydroxytyrosine Isomers Enables Structure-Function Studies

A stereodefined synthesis of both C-3 isomers of 3-prenyl-beta-hydroxytyrosine—(2S,3S)- and (2S,3R)-m-prenyl-β-hydroxytyrosine—has been achieved starting from D-serine and 4-bromophenol [1]. While the natural product WIN 66306 contains the (2S,3R) isomer, the availability of both pure stereoisomers is a unique differentiating feature of this compound class. In contrast, many substituted tyrosine analogs are commercially available only as undefined mixtures or single diastereomers without the corresponding epimer.

Stereoselective Synthesis Chiral Amino Acid Structure-Activity Relationship Peptide Building Block

Key Research Applications for 3-Prenyl-beta-hydroxytyrosine (CAS 151928-40-4) in Neurokinin Receptor Studies


Medicinal Chemistry Campaigns Optimizing NK1 Antagonist Potency

The >60-fold potency difference between peptide 1a (Ki = 8 µM) and its methylated analog 1b (Ki = 0.12 µM) identifies the 3-prenyl-beta-hydroxytyrosine residue as a key site for structure-activity optimization [1]. Researchers synthesizing novel cyclic peptide NK1 antagonists will require this specific building block to generate new analog series and probe the chemical space around the prenyl and beta-hydroxy groups to further enhance receptor affinity.

Investigating Dual NK1/NK2 Antagonism in Inflammatory and Pain Models

The balanced dual-receptor profile of WIN 66306 (NK1 Ki = 8 µM, NK2 Ki = 3.8 µM) is a direct consequence of its macrocyclic structure containing 3-prenyl-beta-hydroxytyrosine . For academic and industrial groups exploring the therapeutic hypothesis that simultaneous blockade of both NK1 and NK2 receptors offers superior efficacy in models of neurogenic inflammation, asthma, or visceral pain compared to highly selective NK1 antagonists, procurement of this compound or its parent peptide is essential for generating initial proof-of-concept data.

Stereospecific Incorporation into Bioactive Peptides

The established stereodefined synthesis of both (2S,3S)- and (2S,3R)-3-prenyl-beta-hydroxytyrosine [2] enables precise control over peptide conformation. Research groups developing conformationally constrained peptide therapeutics will find this compound uniquely suited for exploring the relationship between stereochemistry at the beta-hydroxy position and biological activity at neurokinin receptors, a level of control not possible with racemic or stereochemically undefined tyrosine analogs.

Reference Standard for Analytical and Quality Control Studies

As the defining structural feature of the natural product WIN 66306, 3-prenyl-beta-hydroxytyrosine serves as a critical analytical standard. Laboratories involved in the fermentation, isolation, or characterization of Aspergillus-derived metabolites require this compound for LC-MS method development, impurity profiling, and as a reference material to confirm the identity of isolated fractions containing the prenylated tyrosine motif [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Prenyl-beta-hydroxytyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.